molecular formula C13H27N3O B1462535 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1154550-30-7

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No. B1462535
CAS RN: 1154550-30-7
M. Wt: 241.37 g/mol
InChI Key: BXYPGFICXRFLPQ-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide is a chemical compound with the molecular formula C10H21N3O. It is a specialty product used in proteomics research . The compound is also known as 2-(4-amino-1-piperidinyl)-N-isopropylacetamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21N3O.2ClH/c1-8(2)12-10(14)7-13-5-3-9(11)4-6-13;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 272.22 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Jing Yang (2010) developed novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which were synthesized and characterized by 1H NMR, IR, and MS (Yang, 2010).
    • A study by Nayak et al. (2014) synthesized a compound similar in structure, which was characterized by IR, 1H NMR, 13C NMR, mass spectral, and elemental analysis (Nayak et al., 2014).
  • Biological Activity Evaluation :

    • Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated them for acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzyme activities (Khalid et al., 2014).
    • Shukla et al. (2012) studied bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, as glutaminase inhibitors (Shukla et al., 2012).
  • Chemical Synthesis and Memory Enhancement :

    • Li Ming-zhu (2008) synthesized a compound structurally similar to 2-(4-aminopiperidin-1-yl)-N,N-bis(propan-2-yl)acetamide and studied its effects on memory enhancement in mice (Li Ming-zhu, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(11(3)4)13(17)9-15-7-5-12(14)6-8-15/h10-12H,5-9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPGFICXRFLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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